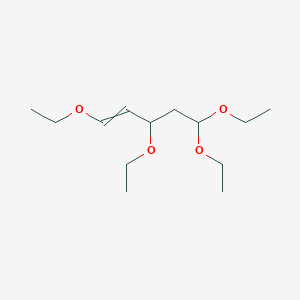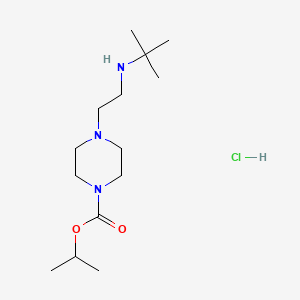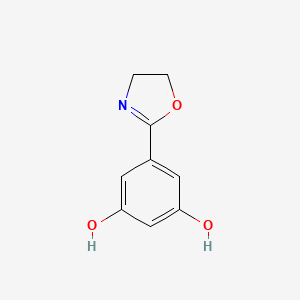
1,3,5,5-Tetraethoxypent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,5-Tetraethoxypent-1-ene: is an organic compound with the molecular formula C11H22O4 It is characterized by the presence of four ethoxy groups attached to a pentene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,5-Tetraethoxypent-1-ene typically involves the reaction of pent-1-ene with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Ethanol is commonly used as both the solvent and reactant.
The reaction proceeds through an electrophilic addition mechanism, where the ethoxy groups are introduced to the pentene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts in packed bed reactors is also explored to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,5-Tetraethoxypent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium ethoxide in ethanol at reflux conditions.
Major Products
Oxidation: Formation of pent-1-ene-1,3,5-tricarboxylic acid.
Reduction: Formation of 1,3,5,5-tetrahydroxypentane.
Substitution: Formation of 1,3,5,5-tetraalkoxypent-1-ene derivatives.
Aplicaciones Científicas De Investigación
1,3,5,5-Tetraethoxypent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,3,5,5-Tetraethoxypent-1-ene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triethoxypent-1-ene: Similar structure but with three ethoxy groups.
1,3,5,5-Tetramethoxypent-1-ene: Similar structure but with methoxy groups instead of ethoxy groups.
1,3,5,5-Tetraethoxypentane: Similar structure but with a saturated pentane backbone.
Uniqueness
1,3,5,5-Tetraethoxypent-1-ene is unique due to its specific arrangement of ethoxy groups and the presence of a double bond in the pentene backbone. This structural feature imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and industry.
Propiedades
Número CAS |
28140-57-0 |
|---|---|
Fórmula molecular |
C13H26O4 |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
1,3,5,5-tetraethoxypent-1-ene |
InChI |
InChI=1S/C13H26O4/c1-5-14-10-9-12(15-6-2)11-13(16-7-3)17-8-4/h9-10,12-13H,5-8,11H2,1-4H3 |
Clave InChI |
CDJSHIJXOUPEKH-UHFFFAOYSA-N |
SMILES canónico |
CCOC=CC(CC(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)
![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)


![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)


![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)






